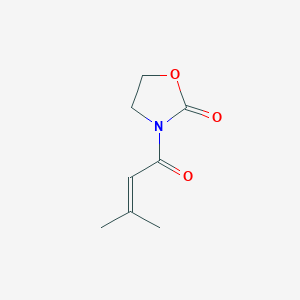![molecular formula C18H21N3O B14249449 Benzamide, N-[(butylamino)(phenylamino)methylene]- CAS No. 410090-89-0](/img/structure/B14249449.png)
Benzamide, N-[(butylamino)(phenylamino)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[(butylamino)(phenylamino)methylene]- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This particular compound is notable for its unique structure, which includes both butylamino and phenylamino groups attached to a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(butylamino)(phenylamino)methylene]- typically involves the reaction of benzoic acid derivatives with appropriate amines under controlled conditions. One common method involves the use of benzoyl chloride, which reacts with butylamine and phenylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and precise temperature control are key factors in the industrial synthesis of Benzamide, N-[(butylamino)(phenylamino)methylene]-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[(butylamino)(phenylamino)methylene]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: N-alkylated benzamides.
Applications De Recherche Scientifique
Benzamide, N-[(butylamino)(phenylamino)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, N-[(butylamino)(phenylamino)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest derivative of benzoic acid with an amide group.
N-Phenylbenzamide: Similar structure but lacks the butylamino group.
N-Butylbenzamide: Similar structure but lacks the phenylamino group.
Uniqueness
Benzamide, N-[(butylamino)(phenylamino)methylene]- is unique due to the presence of both butylamino and phenylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for more diverse interactions and applications compared to simpler benzamide derivatives.
Propriétés
Numéro CAS |
410090-89-0 |
|---|---|
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-(N'-butyl-N-phenylcarbamimidoyl)benzamide |
InChI |
InChI=1S/C18H21N3O/c1-2-3-14-19-18(20-16-12-8-5-9-13-16)21-17(22)15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3,(H2,19,20,21,22) |
Clé InChI |
WCDWPUYHAYYNRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=C(NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
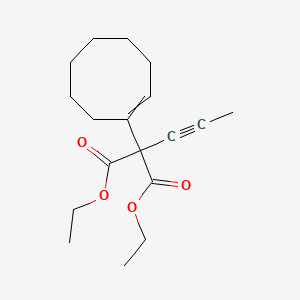

![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
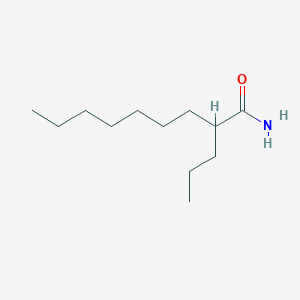

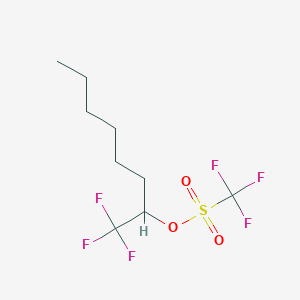
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)

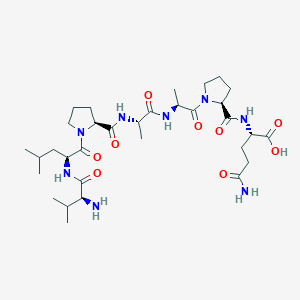
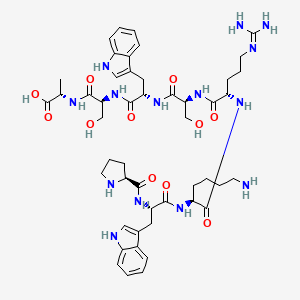
![Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-](/img/structure/B14249442.png)
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
